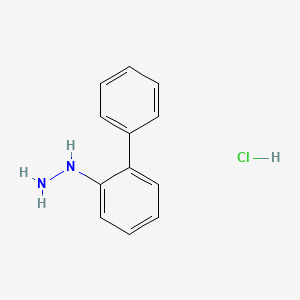

Biphenyl-2-YL-hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biphenyl-2-YL-hydrazine hydrochloride is an organic compound with the chemical formula C12H13ClN2. It is a white to pale yellow crystalline solid that is stable at room temperature. This compound is known for its nitrogen-containing heterocyclic structure, which imparts certain reactivity and utility in organic synthesis .

Vorbereitungsmethoden

Biphenyl-2-YL-hydrazine hydrochloride is typically synthesized by reacting biphenyl-2-carbohydrazide with hydrochloric acid. The process involves dissolving biphenyl-2-carbohydrazide in an appropriate solvent and slowly adding hydrochloric acid to precipitate the desired product. The precipitate is then filtered and dried to obtain this compound .

Analyse Chemischer Reaktionen

Biphenyl-2-YL-hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Biphenyl-2-YL-hydrazine hydrochloride plays a significant role in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its structure allows for various modifications that enhance therapeutic efficacy. For instance, it has been utilized as an intermediate in the synthesis of novel compounds targeting specific biological pathways, which is crucial for the development of effective cancer therapies.

Case Study: Anti-Cancer Agents

Research demonstrates that derivatives of this compound exhibit potent anti-cancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth. These findings highlight its potential as a scaffold for designing new anti-cancer drugs.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for synthesizing complex molecules. Its ability to facilitate challenging reactions makes it invaluable in laboratory settings.

Synthesis of Heterocycles

The compound has been used effectively in the synthesis of nitrogen-containing heterocycles, which are essential in drug discovery. For example, studies have shown that this compound can be used to create various pyrazole derivatives through direct N-heterocyclization reactions under optimized conditions.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-Heterocyclization | Microwave irradiation | High |

| Synthesis of Pyrazoles | Various solvents | Variable |

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying carbonyl compounds. This application is critical for food safety and environmental monitoring.

Application in Chromatography

The compound aids in enhancing the accuracy of chemical analyses by serving as a derivatizing agent for carbonyls, allowing for better separation and identification through chromatographic techniques.

Material Science

In material science, this compound is explored for developing new materials, particularly polymers and coatings. Its properties can enhance the performance and durability of materials used across various applications.

Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications.

Wirkmechanismus

The mechanism of action of biphenyl-2-YL-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Biphenyl-2-YL-hydrazine hydrochloride can be compared with other similar compounds such as:

Biphenyl-3-YL-hydrazine hydrochloride: Similar in structure but with the hydrazine group attached to the third position of the biphenyl ring.

Phenylhydrazine hydrochloride: Lacks the biphenyl structure but contains the hydrazine group.

Benzylhydrazine hydrochloride: Contains a benzyl group instead of a biphenyl group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications

Biologische Aktivität

Biphenyl-2-YL-hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is synthesized through the reaction of biphenyl-2-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The resulting compound features a hydrazine functional group attached to a biphenyl moiety, which is critical for its biological activity.

Antioxidant Activity

Recent studies have indicated that biphenyl derivatives, including this compound, exhibit notable antioxidant properties. The antioxidant activity is primarily assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. Compounds with similar structures have demonstrated varying degrees of free radical scavenging ability, suggesting that modifications to the biphenyl structure can enhance or diminish this activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain biphenyl derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined using standard agar diffusion methods. For instance, derivatives similar to Biphenyl-2-YL-hydrazine have shown promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that biphenyl derivatives exhibited significant antioxidant activity compared to standard antioxidants like vitamin C. The study reported that modifications to the hydrazine group could enhance the radical scavenging capacity of these compounds .

- Antimicrobial Testing : Research conducted on various biphenyl derivatives demonstrated their effectiveness against resistant strains of bacteria. For example, a derivative showed an MIC value significantly lower than conventional antibiotics when tested against MRSA strains, showcasing its potential as an alternative therapeutic agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity (DPPH IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| Biphenyl-2-YL-hydrazine HCl | Moderate (e.g., 50 µM) | Effective against S. aureus (32 µg/ml) |

| Biphenyl-4-YL-hydrazine HCl | High (e.g., 10 µM) | Effective against E. coli (16 µg/ml) |

| Chalcone Derivative | Very High (e.g., 5 µM) | Moderate against fungi |

Eigenschaften

IUPAC Name |

(2-phenylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKKAYKULLKATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696331 |

Source

|

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-95-6 |

Source

|

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.